molecular formula C22H23BrN6O2 B608242 JNJ-64619178 CAS No. 2086772-26-9

JNJ-64619178

Cat. No.: B608242
CAS No.: 2086772-26-9
M. Wt: 483.4 g/mol
InChI Key: DBSMLQTUDJVICQ-CJODITQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-64619178 is a novel small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that methylates arginine residues on various protein substrates, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction pathways. Dysregulation of PRMT5 has been associated with several cancers, including lymphomas, lung cancer, and breast cancer .

Preparation Methods

The synthesis of JNJ-64619178 involves a series of chemical reactions starting from adenosine derivatives. The compound was identified through structure-activity relationship (SAR) iterations and pharmacochemical optimizations. The synthetic route includes the formation of a 5′ spiro bisamine lead compound, which undergoes further modifications to yield this compound . Detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

JNJ-64619178 undergoes various chemical reactions, primarily involving its interaction with the PRMT5/MEP50 complex. The compound binds to both the S-adenosylmethionine (SAM) and protein substrate binding pockets of PRMT5, leading to its inhibition . Common reagents and conditions used in these reactions include SAM analogs and specific binding conditions that facilitate the interaction between this compound and PRMT5. The major product formed from these reactions is the inhibited PRMT5 complex, which results in the accumulation of splicing abnormalities in preclinical models .

Scientific Research Applications

Phase 1 Clinical Trials

A significant focus has been placed on evaluating the safety and efficacy of JNJ-64619178 in patients with advanced malignancies. The Phase 1 study included adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas (NHL). Key findings from this trial include:

  • Dosing Regimens : Patients received this compound either on a 14-day on/7-day off schedule or daily for 21 days. Dose escalation started at 0.5 mg .
  • Safety Profile : The most notable adverse effect was thrombocytopenia, which was identified as the only dose-limiting toxicity. Approximately 89% of patients experienced treatment-related adverse events, predominantly grade 3 or 4 .
  • Efficacy : The overall objective response rate was recorded at 5.6%, with a higher response rate (11.5%) observed in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported as 19.1 months .

Preclinical Studies

Preclinical research has further elucidated the pharmacological properties and potential applications of this compound:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects across a wide range of cancer cell lines, including those from hematological malignancies and solid tumors. The compound showed a dose-dependent reduction in cell viability, correlating with sustained inhibition of PRMT5 activity .
  • Xenograft Models : In vivo studies using tumor xenograft models demonstrated that this compound effectively reduced tumor growth through dose-dependent inhibition of PRMT5-dependent methylation processes. Notably, treatment led to significant changes in splicing events within tumor cells, suggesting a potential avenue for precision medicine applications .

Potential for Combination Therapies

Recent studies suggest that this compound may enhance the efficacy of other therapeutic modalities:

  • Radiosensitization : There is evidence indicating that this compound can radiosensitize cancer cells, particularly in prostate cancer models, enhancing the effectiveness of radiation therapy . This suggests a potential role for combination therapies involving this compound and radiation.

Summary Table of Findings

Study TypeKey FindingsReferences
Phase 1 Trial- Dose-dependent toxicity
- Objective response rate: 5.6%
- Median PFS for ACC: 19.1 months
Preclinical Studies- Significant antiproliferative effects
- Sustained PRMT5 inhibition
- Altered splicing events in tumors
Combination Therapy- Potential radiosensitization effects observed

Comparison with Similar Compounds

Biological Activity

JNJ-64619178 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cellular proliferation through arginine methylation. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant splicing mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical findings, and implications for future cancer therapies.

This compound selectively inhibits the PRMT5 enzyme, which plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This inhibition leads to:

  • Altered Gene Expression : By inhibiting PRMT5, this compound disrupts the methylation patterns that regulate gene expression, particularly genes involved in cell cycle progression and apoptosis.
  • Increased Alternative Splicing : The compound has been shown to enhance the occurrence of alternatively spliced events in cancer cell lines, which is associated with sensitivity to treatment. This is particularly relevant in cancers with mutations in splicing factors .

Selectivity and Binding Affinity

This compound exhibits high selectivity for PRMT5 over other arginine and lysine methyltransferases. In studies, it demonstrated:

  • Inhibition of PRMT5/MEP50 Complex : At concentrations as low as 10 nmol/L, this compound inhibited the PRMT5/MEP50 complex by over 80% without significantly affecting other closely related enzymes .
  • Pharmacodynamics : The pharmacodynamic effects were assessed through measurements of symmetric dimethylarginine levels in plasma, confirming robust target engagement across multiple dosing regimens .

In Vitro Studies

In preclinical models, this compound demonstrated significant antiproliferative activity across various cancer cell lines:

  • Cancer Cell Lines Tested : The compound was effective in inhibiting proliferation in lung cancer lines (e.g., NCI-H1048) but showed limited effects on others (e.g., COLO699) under similar conditions .
  • Dose-Response Relationship : The efficacy was dose-dependent, with IC50 values reaching as low as 0.2 nmol/L for specific targets .

Table 1: Summary of In Vitro Activity

Cell LineIC50 (nmol/L)Response Type
NCI-H10480.2Sensitive
COLO699>50Insensitive

Clinical Studies

The clinical evaluation of this compound has been conducted primarily through Phase 1 trials focusing on safety and preliminary efficacy:

Study Design

  • Population : Adult patients with advanced solid tumors or non-Hodgkin lymphomas (NHL).
  • Dosing Regimens : Two schedules were utilized—14 days on/7 days off and continuous daily dosing over 21 days .

Results

  • Safety Profile : Thrombocytopenia was identified as the primary dose-limiting toxicity. The compound exhibited manageable side effects across all tested doses.
  • Efficacy : An objective response rate (ORR) of 5.6% was observed overall, with higher rates (11.5%) noted in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported at 19.1 months .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • Case Study in ACC : A patient with treatment-refractory ACC experienced significant tumor reduction following treatment with this compound, demonstrating its potential as a targeted therapy.
  • Splicing Factor Mutations : Patients exhibiting specific splicing factor mutations showed enhanced sensitivity to this compound, suggesting that genetic profiling may help identify candidates for this therapy .

Conclusion and Future Directions

This compound represents a promising therapeutic option for cancers driven by aberrant splicing mechanisms and PRMT5 dependency. Its selective inhibition profile and preliminary clinical efficacy warrant further investigation through larger clinical trials aimed at optimizing treatment regimens and identifying biomarkers for patient selection.

Future studies should focus on:

  • Expanding the understanding of molecular markers that predict response to PRMT5 inhibition.
  • Investigating combination therapies that may enhance the efficacy of this compound in resistant tumor types.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of JNJ-64619178 in inhibiting PRMT5, and how does this differ from other PRMT5 inhibitors?

this compound binds to the S-adenosylmethionine (SAM) pocket of the PRMT5/MEP50 complex, extending into the substrate-binding region to achieve pseudo-irreversible inhibition . Unlike reversible inhibitors, its binding mode ensures prolonged suppression of methyltransferase activity, targeting spliceosome components like SMD1/3. This mechanism contrasts with inhibitors that solely target the SAM pocket or exhibit reversible binding kinetics. Researchers should validate binding kinetics using time-dependent enzymatic assays and structural studies (e.g., X-ray crystallography) to confirm specificity .

Q. What preclinical models have demonstrated the efficacy of this compound in lung cancer, and what were the key findings?

In vivo studies using human NSCLC (e.g., NCI-H1048) and SCLC xenograft models showed that oral administration of this compound (10 mg/kg daily) induced tumor regression and sustained growth inhibition post-treatment cessation . Key findings included dose-dependent suppression of SMD1/3 methylation and spliceosome dysfunction. Researchers should utilize biomarker-driven models (e.g., PRMT5-overexpressing tumors) and monitor methylation via Western blot or mass spectrometry .

Q. How does this compound’s selectivity for the PRMT5/MEP50 complex influence its therapeutic window in hematologic malignancies?

Selective inhibition of PRMT5/MEP50 minimizes off-target effects on other methyltransferases, as demonstrated by its low IC50 (0.14 nM) and absence of cytotoxicity in non-cancerous cell lines . To assess therapeutic windows, comparative studies using primary patient-derived cells (malignant vs. healthy) and toxicity profiling in rodent/nonrodent models are recommended .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing this compound’s impact on spliceosome-related proteins in in vitro models?

Utilize RNA sequencing (RNA-seq) to analyze alternative splicing events and quantify spliceosome components (e.g., SMD1/3) via immunoprecipitation-coupled mass spectrometry . Time-course experiments are critical to capture dynamic changes in methylation-dependent spliceosome assembly. Pair these with cell viability assays in panels of PRMT5-dependent vs. -independent cell lines to distinguish on-target effects .

Q. How can contradictory findings regarding this compound’s cytotoxic effects (genomic dependency vs. general cytotoxicity) be reconciled in experimental design?

Contradictions arise from cell line heterogeneity; genomic dependency is observed in PRMT5-amplified cancers, while cytotoxicity in other lines may reflect spliceosome disruption . To resolve this, integrate CRISPR screens to identify synthetic lethal partners (e.g., splicing factor mutations) and stratify cell lines by PRMT5 copy number or methylation biomarkers .

Q. How to design a study evaluating synthetic lethal interactions between PRMT5 inhibition and altered splicing pathways in cancer cells?

Combine this compound with siRNA knockdown of spliceosome genes (e.g., SF3B1) or use patient-derived organoids with splicing factor mutations. Measure synergy via Chou-Talalay combination indices and validate with RNA-seq to identify dysregulated splicing events . Include isogenic cell lines (wild-type vs. mutant splicing factors) to control for genetic background .

Q. What methodologies are optimal for analyzing this compound’s radiosensitizing effects in prostate cancer models?

Use clonogenic survival assays post-fractionated ionizing radiation (FIR) and quantify γH2AX foci (marker of DNA damage) via immunofluorescence . Correlate results with neuroendocrine differentiation (NED) markers (e.g., synaptophysin) using immunohistochemistry. Dose-response studies should compare this compound monotherapy vs. FIR combinations .

Q. Methodological Considerations for Data Analysis

Q. How should researchers address variability in this compound’s efficacy across cancer types in preclinical studies?

Stratify tumors by PRMT5 activity levels (e.g., methylation status of SMD1/3) and employ multi-omics approaches (proteomics, transcriptomics) to identify resistance mechanisms. Use patient-derived xenografts (PDXs) to preserve tumor heterogeneity and validate findings in clinical cohorts .

Q. What statistical frameworks are recommended for assessing long-term tumor growth inhibition post-JNJ-64619178 treatment?

Apply mixed-effects models to analyze tumor volume trajectories in xenograft studies, accounting for inter-animal variability. Kaplan-Meier analysis can evaluate time-to-progression, while Cox regression identifies covariates (e.g., baseline PRMT5 expression) influencing outcomes .

Properties

IUPAC Name

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSMLQTUDJVICQ-CJODITQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086772-26-9
Record name Onametostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.